molecular formula C30H34FN3O2 B1670923 DPI-3290 CAS No. 182417-73-8

DPI-3290

Numéro de catalogue: B1670923
Numéro CAS: 182417-73-8
Poids moléculaire: 487.6 g/mol
Clé InChI: LZXRQLIIMYJZDA-UETOGOEVSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

  • Méthodes De Préparation

      Voies de synthèse: Les voies de synthèse détaillées du DPI-3290 ne sont pas largement disponibles dans la littérature. Il est probable que les méthodes de synthèse organique impliquant des intermédiaires clés conduisent à sa formation.

      Production industrielle: Les informations concernant les méthodes de production industrielle à grande échelle du this compound restent confidentielles.

  • Analyse Des Réactions Chimiques

      Réactivité: Le DPI-3290 subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution.

      Réactifs et conditions courants:

      Principaux produits: Les produits spécifiques formés lors de ces réactions dépendraient des conditions réactionnelles et des matières premières.

  • Applications de la recherche scientifique

    • Le this compound trouve des applications dans divers domaines:

        Chimie: En tant que composé outil pour étudier les récepteurs opioïdes et leurs interactions.

        Biologie: Investigation des voies de signalisation des récepteurs opioïdes et de leur impact sur les processus cellulaires.

        Médecine: Recherche sur la gestion de la douleur et les utilisations thérapeutiques potentielles.

        Industrie: Bien que non utilisé directement dans l'industrie, son étude contribue au développement de médicaments et à la compréhension de la pharmacologie des opioïdes.

  • Mécanisme d'action

    • Le this compound exerce ses effets par l'intermédiaire des récepteurs μ- et δ-opioïdes.
    • Cibles moléculaires: Il se lie à ces récepteurs, modulant la perception de la douleur et d'autres réponses physiologiques.

      Voies impliquées: L'activation des récepteurs opioïdes conduit à des cascades de signalisation en aval, affectant la libération de neurotransmetteurs et l'excitabilité neuronale.

  • Applications De Recherche Scientifique

    Comparative Potency Table

    CompoundMu-Receptor Ki (nM)Delta-Receptor Ki (nM)Kappa-Receptor Ki (nM)Unique Feature
    Morphine1,000500>10,000Traditional opioid with high addiction potential
    Fentanyl0.502.001.00Potent but high risk of respiratory depression
    Buprenorphine1.002.0010.00Partial agonist with ceiling effect
    DPI-32900.460.180.62High potency with reduced respiratory depression

    Antinociceptive Activity

    This compound has been shown to produce significant antinociceptive effects in various animal models. For instance, intravenous administration of this compound at doses as low as 0.05 mg/kg resulted in a 50% antinociceptive response in rats . This activity is mediated through its mixed opioid receptor agonist properties, which allow for effective pain relief while minimizing side effects commonly associated with traditional opioids.

    Case Studies

    • Animal Model Studies : Research comparing this compound with established opioids like morphine and fentanyl revealed that this compound not only matched their analgesic efficacy but also exhibited a significantly lower incidence of respiratory depression. In studies measuring arterial blood gas levels, this compound showed a marked difference in the ratio of antinociceptive efficacy to respiratory depressant effects compared to morphine and fentanyl .
    • Withdrawal Management : Preliminary studies suggest that this compound may also play a role in managing opioid withdrawal symptoms due to its unique receptor activity profile. While traditional opioids can exacerbate withdrawal symptoms upon cessation, this compound's balanced agonist activity may help mitigate these effects .

    Potential Therapeutic Benefits

    The unique properties of this compound position it as a promising candidate for developing new analgesics that could reduce the risk of addiction associated with conventional opioids. Its ability to provide effective pain relief without significant respiratory depression makes it an attractive alternative for patients requiring long-term analgesic therapy.

    Mécanisme D'action

    • DPI-3290 exerts its effects through μ- and δ-opioid receptors.
    • Molecular Targets: It binds to these receptors, modulating pain perception and other physiological responses.

      Pathways Involved: Activation of opioid receptors leads to downstream signaling cascades, affecting neurotransmitter release and neuronal excitability.

  • Comparaison Avec Des Composés Similaires

    Activité Biologique

    DPI-3290, a novel compound classified as a diarylmethylpiperazine, has garnered attention for its potent biological activity, particularly its analgesic properties through opioid receptor modulation. This article delves into the pharmacological profile of this compound, highlighting its receptor affinities, antinociceptive effects, and potential therapeutic applications.

    Chemical Structure and Properties

    This compound is chemically characterized as:

    • Molecular Formula : C30_{30}H34_{34}FN3_3O2_2
    • Molecular Weight : 487.608 g/mol
    • CAS Number : 182417-73-8
    • Melting Point : 144-145 °C
    • Density : 1.161 g/cm³ (predicted)

    The compound is known for its high affinity for opioid receptors, specifically the delta (δ), mu (μ), and kappa (κ) receptors.

    Receptor Binding Affinity

    This compound exhibits significant binding affinities to opioid receptors, with Ki values indicating its potency:

    • δ-opioid receptor : 0.18 nM
    • μ-opioid receptor : 0.46 nM
    • κ-opioid receptor : 0.62 nM

    These values suggest that this compound is a highly selective and potent agonist compared to traditional opioids like morphine and fentanyl, which have higher Ki values for these receptors .

    Antinociceptive Activity

    This compound's antinociceptive effects have been extensively studied in various animal models. Notably, it has demonstrated a remarkable ability to alleviate pain while exhibiting a lower risk of respiratory depression compared to conventional opioids.

    Key Findings from Research Studies:

    • Potency Comparison :
      • In rat models, this compound produced a dose-dependent antinociceptive response with an ED50 value of approximately 0.05 mg/kg, significantly lower than that of morphine (2.01 mg/kg) and fentanyl (0.0034 mg/kg) .
      • The compound's efficacy at δ-, μ-, and κ-opioid receptors was found to be approximately 20,000 times more effective than morphine at δ-receptors and significantly more potent than fentanyl at μ- and κ-receptors .
    • Respiratory Effects :
      • Unlike traditional opioids that often cause hypercapnia (increased carbon dioxide levels in the blood), this compound reduced hypercapnia induced by alfentanil without compromising its analgesic effect . This indicates a potentially safer profile for respiratory function.
    • Mechanism of Action :
      • The antinociceptive activity of this compound was confirmed to be mediated through its action on opioid receptors, as the administration of naloxone (an opioid antagonist) blocked its effects .

    Comparative Efficacy Table

    Compoundδ-Receptor Ki (nM)μ-Receptor Ki (nM)κ-Receptor Ki (nM)ED50 Antinociception (mg/kg)
    This compound0.180.460.620.05
    Morphine~10~100~502.01
    Fentanyl~5~10~50.0034

    Case Studies and Clinical Implications

    Recent studies have explored the broader implications of this compound in pain management and addiction treatment:

    • Chronic Pain Models :
      • In chronic pain models, the administration of this compound resulted in sustained analgesic effects with minimal side effects, highlighting its potential as a therapeutic agent for managing severe pain conditions without the high risk of addiction associated with traditional opioids .
    • Abuse Liability Assessment :
      • Comparative studies assessing abuse liability indicated that this compound has a lower potential for abuse compared to standard μ-opioid agonists due to its mixed-action profile across different opioid receptors . This makes it a candidate for further development in pain management therapies.

    Propriétés

    IUPAC Name

    3-[(R)-[(2S,5R)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-hydroxyphenyl)methyl]-N-(3-fluorophenyl)-N-methylbenzamide
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C30H34FN3O2/c1-5-15-33-19-22(3)34(20-21(33)2)29(24-10-7-14-28(35)17-24)23-9-6-11-25(16-23)30(36)32(4)27-13-8-12-26(31)18-27/h5-14,16-18,21-22,29,35H,1,15,19-20H2,2-4H3/t21-,22+,29-/m1/s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    LZXRQLIIMYJZDA-UETOGOEVSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1CN(C(CN1C(C2=CC(=CC=C2)C(=O)N(C)C3=CC(=CC=C3)F)C4=CC(=CC=C4)O)C)CC=C
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    C[C@H]1CN([C@@H](CN1[C@H](C2=CC(=CC=C2)C(=O)N(C)C3=CC(=CC=C3)F)C4=CC(=CC=C4)O)C)CC=C
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C30H34FN3O2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID201018408
    Record name DPI-3290
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID201018408
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    487.6 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    182417-73-8
    Record name 3-[(R)-[(2S,5R)-2,5-Dimethyl-4-(2-propen-1-yl)-1-piperazinyl](3-hydroxyphenyl)methyl]-N-(3-fluorophenyl)-N-methylbenzamide
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=182417-73-8
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name DPI-3290
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0182417738
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name DPI-3290
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID201018408
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name DPI-3290
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R3UO4Y068S
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    DPI-3290
    Reactant of Route 2
    Reactant of Route 2
    DPI-3290
    Reactant of Route 3
    DPI-3290
    Reactant of Route 4
    DPI-3290
    Reactant of Route 5
    DPI-3290
    Reactant of Route 6
    DPI-3290

    Avertissement et informations sur les produits de recherche in vitro

    Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.